
1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of a wide variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates similar in structure to the compound of interest shows the potential for creating novel heterocyclic compounds with varied biological activities (Phillips & Castle, 1980).
- Research on macrocyclic bis(ureas) based on diphenylurea, which are structurally related to the compound , explores their use as ligands for anion complexation, highlighting their potential in designing new materials for ion recognition and separation processes (Kretschmer, Dittmann, & Beck, 2014).
Potential Therapeutic Applications
- Studies on tetrahydroisoquinoline derivatives containing urea functions have identified them as selective antagonists of the TRPM8 channel receptor, suggesting potential applications in prostate cancer treatment. The structural similarity of these derivatives to the compound suggests possible exploration in cancer therapy (De Petrocellis et al., 2016).
- The design and synthesis of N-alkyl(anilino)quinazoline derivatives, which share functional groups with the compound , have been explored for their DNA-binding properties, indicating their potential as therapeutic agents targeting DNA interactions (Garofalo et al., 2010).
Pharmacological Studies
- Research on novel synthesis methods for heterocyclic compounds, including quinazolinones, highlights the compound's relevance in developing pharmacologically active agents, particularly in targeting specific receptors or biological pathways (Ivanov, 2006).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-19(25)24-12-6-7-14-10-11-15(13-17(14)24)22-21(26)23-16-8-5-9-18(27-2)20(16)28-3/h5,8-11,13H,4,6-7,12H2,1-3H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNDAPYQAFEQFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2400246.png)
![5-Benzyl-2-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2400247.png)
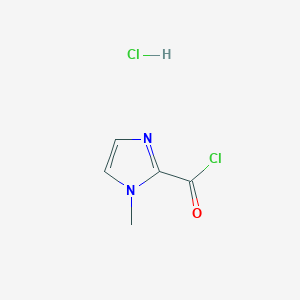
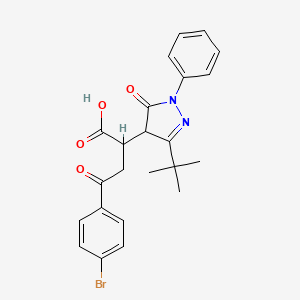
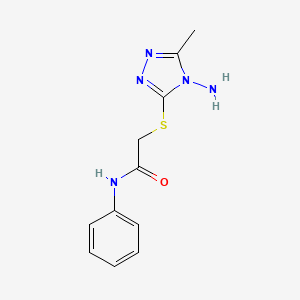

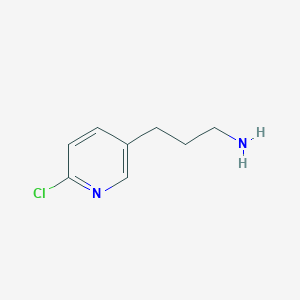
![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)
![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)
![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)

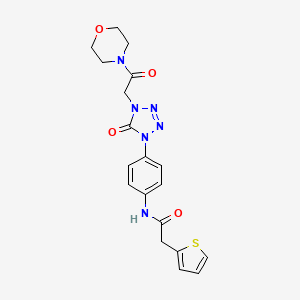

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)
